molecular formula C14H19BrN2O B13726861 4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide

4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B13726861
M. Wt: 311.22 g/mol
InChI Key: WEDKMNLNXBRVJY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a bromophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Bromination: The bromophenyl group is introduced via a bromination reaction. This can be achieved by reacting aniline with bromine in the presence of a catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be done by reacting the bromophenyl-piperidine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: This compound shares the bromophenyl group but differs in its overall structure and functional groups.

    4-Bromobiphenyl: Another compound with a bromophenyl group, but with a biphenyl structure instead of a piperidine ring.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group but a different core structure.

Uniqueness

4-(4-Bromophenyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring and a carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

4-(4-bromophenyl)-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H19BrN2O/c1-16(2)14(18)17-9-7-12(8-10-17)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3

InChI Key

WEDKMNLNXBRVJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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